![molecular formula C13H15N3O2 B2513066 2-Azepan-1-yl-5-nitrobenzonitrile CAS No. 78243-61-5](/img/structure/B2513066.png)
2-Azepan-1-yl-5-nitrobenzonitrile
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Overview
Description
2-Azepan-1-yl-5-nitrobenzonitrile is a chemical compound with the molecular formula C13H15N3O2 and a molecular weight of 245.28 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 2-Azepan-1-yl-5-nitrobenzonitrile can be represented by the SMILES notation:C1CCCN(CC1)C2=C(C=C(C=C2)N+[O-])C#N
. This notation provides a way to represent the structure using ASCII strings.
Scientific Research Applications
Synthesis and Characterization
2-Azepan-1-yl-5-nitrobenzonitrile is involved in the synthesis of nitro-substituted tetrahydropyridoazepines through microwave-assisted condensation, demonstrating an efficient method for producing various substituted azepines. This process allows for regioselective synthesis, highlighting its potential in synthetic chemistry for developing compounds with specific structural features (Schultz, Turner, & Braje, 2010).
Mutagenicity Studies
The compound has also been used in mutagenicity studies, specifically in the Ames test, to investigate the potentiating effect of cyano substitution on nitroaniline mutagenicity. It was found to be a potent mutagen, underscoring its significance in environmental and molecular mutagenesis research for understanding the genotoxic potential of various compounds (Josephy, Dhanoa, Elzawy, Heney, Petrie, & Senis, 2018).
Novel Compound Formation
The compound plays a crucial role in the novel synthesis of 2H-3,1-benzoxazine derivatives, showcasing its versatility in organic synthesis for creating new compounds with potential applications in material science and pharmaceutical research. The reaction mechanisms and structures of these new compounds were thoroughly characterized, providing insights into the synthesis and properties of benzoxazine derivatives (Li, Ma, Sun, Wei, & Zhou, 2006).
Cascade Reactions
Another application involves its use in palladium-catalyzed cascade reactions to synthesize 5-arylidene-7-aryl-5H-dibenzo[c,e]azepines. This transformation showcases the compound's role in facilitating complex organic reactions that yield biologically and pharmacologically relevant structures, emphasizing the importance of 2-Azepan-1-yl-5-nitrobenzonitrile in medicinal chemistry and drug development (Yao, Shao, Hu, Xia, Cheng, & Chen, 2019).
Safety and Hazards
While specific safety and hazard information for 2-Azepan-1-yl-5-nitrobenzonitrile is not provided in the search results, it is noted that this compound is for research use only and not intended for diagnostic or therapeutic use . Always refer to the Safety Data Sheet (SDS) for detailed safety information.
Mechanism of Action
Target of Action
The primary targets of 2-Azepan-1-yl-5-nitrobenzonitrile are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets within biological systems .
Mode of Action
It is known that the compound contains a nitrobenzonitrile group, which may interact with biological targets in a specific manner .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-Azepan-1-yl-5-nitrobenzonitrile is currently unknown
properties
IUPAC Name |
2-(azepan-1-yl)-5-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c14-10-11-9-12(16(17)18)5-6-13(11)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAHHLXDJPCKMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azepan-1-yl-5-nitrobenzonitrile |
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